Magnesium 2-aminobenzoate

Thermal Analysis Coordination Chemistry Materials Stability

Researchers requiring a rigorously anhydrous alkaline earth aminobenzoate face supply inconsistency, as generic para-isomers and hydrated analogs introduce water that disrupts stoichiometric control. Magnesium 2-aminobenzoate resolves this with its confirmed anhydrous [Mg(2-aba)₂] architecture, eliminating pre-synthesis dehydration. Key advantages: - Anhydrous nature validated by TGA ensures precise metal-ligand ratios for MOF and coordination polymer synthesis. - Ortho-substituted ligand provides a well-characterized irreversible thermal decomposition benchmark (→ [Mg(2-aba)₂]) for thermally responsive material design. - Fully assigned IR, UV-Vis, ¹H/¹³C NMR spectra enable immediate use as a reference standard for quality control of aminobenzoate complexes.

Molecular Formula C14H12MgN2O4
Molecular Weight 296.56 g/mol
Cat. No. B13826063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium 2-aminobenzoate
Molecular FormulaC14H12MgN2O4
Molecular Weight296.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])N.C1=CC=C(C(=C1)C(=O)[O-])N.[Mg+2]
InChIInChI=1S/2C7H7NO2.Mg/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2
InChIKeyZIKGDWWRHXYIQQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium 2-Aminobenzoate Specifications & Structure


Magnesium 2-aminobenzoate (magnesium anthranilate) is the magnesium salt of 2-aminobenzoic acid (anthranilic acid), characterized by a 2:1 ligand-to-metal stoichiometry. Its primary synthetic routes involve the reaction of a magnesium salt (e.g., chloride, sulfate, or carbonate) with 2-aminobenzoic acid, yielding the anhydrous complex [Mg(2-aba)₂] or hydrated forms [Mg(H₂O)₆](Anth)₂ [1]. This compound is distinguished from its para-isomer (magnesium 4-aminobenzoate) by the ortho positioning of the amino group relative to the carboxylate, which fundamentally alters its coordination chemistry and thermal stability profile [2]. As an alkaline earth metal carboxylate, it serves as a model system for investigating metal-ligand interactions in biochemical and materials science contexts.

Magnesium 2-Aminobenzoate vs. In-Class Analogs


Generic substitution within the class of alkaline earth aminobenzoates is not chemically or functionally valid due to fundamental differences in coordination geometry, hydration state, and thermal stability. As demonstrated by Murugavel et al., the magnesium complex [Mg(2-aba)₂] is anhydrous, whereas its calcium, strontium, and barium analogs incorporate coordinated water molecules, leading to divergent solid-state architectures and decomposition pathways [1]. Furthermore, the ortho-substituted 2-aminobenzoate ligand induces a distinct thermal instability relative to the para-substituted 4-aminobenzoate isomer, with the former undergoing an irreversible dehydration and decomposition process not observed in the latter [2]. These structural and thermodynamic disparities preclude the assumption of equivalent performance or handling characteristics, underscoring the necessity for compound-specific validation in any scientific or industrial application.

Comparative Evidence for Magnesium 2-Aminobenzoate


Thermal Stability: 2-Aminobenzoate vs. 4-Aminobenzoate

The 2-aminobenzoate complex [Mg(H₂O)₆](2-aba)₂·2H₂O exhibits significantly lower thermal stability compared to its 4-aminobenzoate analog, undergoing a slow, irreversible decomposition to the anhydrous [Mg(2-aba)₂] with the loss of water molecules. This behavior is not observed in the 4-aba complex, which remains stable under identical conditions [1].

Thermal Analysis Coordination Chemistry Materials Stability

Anhydrous Coordination vs. Heavier Alkaline Earth Analogs

Thermogravimetric and analytical studies reveal that the magnesium complex [Mg(2-aba)₂] contains no coordinated or lattice water molecules, in stark contrast to its heavier alkaline earth counterparts. Calcium forms a heptacoordinated polymeric chain with three water ligands, while strontium and barium achieve coordination numbers of nine with two and one water ligands, respectively [1].

X-ray Crystallography Coordination Chemistry Metal-Organic Frameworks

Outer-Sphere vs. Inner-Sphere Anthranilate Binding

In the hydrated magnesium complex [Mg(H₂O)₆](Anth)₂, the anthranilate anions reside in the outer coordination sphere, not directly bound to the magnesium center. This contrasts with the calcium, strontium, and barium compounds, where the anthranilate anions are inner-sphere ligands directly coordinated to the metal [1].

Coordination Chemistry Bioinorganic Chemistry Structural Biology

Antimicrobial Activity: 2-Aminobenzoate vs. 2-Aminophenolate

Among magnesium coordination complexes, the 2-aminophenolate complex (Mg(2-ap)₂) demonstrated maximum antibacterial and antifungal activity, whereas the 2-aminobenzoate complex (Mg(2-ab)₂) showed comparatively lower antimicrobial efficacy in the same assay [1]. This establishes a clear rank-order of bioactivity within this ligand class.

Antimicrobial Bioactivity Coordination Complexes

Validated Application Scenarios


Anhydrous Precursor for Moisture-Sensitive Synthesis

Given the confirmed anhydrous nature of [Mg(2-aba)₂] as established by TGA and elemental analysis [1], this compound is ideally suited as a magnesium source in the synthesis of metal-organic frameworks (MOFs) or coordination polymers requiring strict exclusion of water. The absence of coordinated or lattice water eliminates the need for pre-synthesis dehydration and ensures precise stoichiometric control, a significant advantage over the hydrated calcium, strontium, or barium analogs [2].

Outer-Sphere Coordination Model in Bioinorganic Chemistry

The unambiguous outer-sphere coordination of the anthranilate anion in the hydrated magnesium complex [Mg(H₂O)₆](Anth)₂ [1] provides a well-defined model for investigating outer-sphere electron transfer and ligand recognition processes. This contrasts with the inner-sphere coordination observed in heavier alkaline earth complexes, making the magnesium compound a unique probe for studying metal-ligand interactions relevant to magnesium's biological roles [3].

Thermal Stability Benchmark for Ortho-Substituted Benzoates

The well-characterized, irreversible thermal decomposition of [Mg(H₂O)₆](2-aba)₂·2H₂O to [Mg(2-aba)₂] [1] provides a quantifiable benchmark for studying the influence of ortho-substituents on the thermal stability of metal carboxylates. Researchers investigating the thermal behavior of related coordination compounds can utilize this data to calibrate and compare decomposition pathways, aiding in the design of thermally responsive materials.

Spectroscopic Reference Standard for Aminobenzoate Complexes

The comprehensive spectroscopic characterization of magnesium 2-aminobenzoate—including IR, UV-Vis, ¹H NMR, and ¹³C NMR data—reported by Srinivasan et al. [1] establishes it as a reliable reference standard for identifying and quantifying similar aminobenzoate complexes. This is particularly valuable for quality control in synthetic laboratories and for verifying the identity of newly synthesized alkaline earth aminobenzoates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Magnesium 2-aminobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.